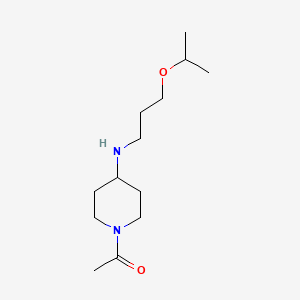

1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine

説明

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol This compound is characterized by the presence of a piperidine ring substituted with an acetyl group and an isopropoxypropyl group

準備方法

The synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, acetyl chloride, and 3-isopropoxypropylamine.

Reaction Conditions: The piperidine is first reacted with acetyl chloride in the presence of a base such as triethylamine to form 1-acetylpiperidine.

Substitution Reaction: The 1-acetylpiperidine is then reacted with 3-isopropoxypropylamine under controlled conditions to yield the final product, this compound.

化学反応の分析

Acylation of the Piperidine Amine

The acetyl group at the 4-position of the piperidine ring is a product of acylation reactions. Similar compounds, such as 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4), undergo acetylation via:

-

Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

-

Conditions : Room temperature to 50°C in dichloromethane (DCM) or tetrahydrofuran (THF) .

Example :

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-Methoxypropyl)piperidin-4-amine | Acetic anhydride | 1-Acetyl-N-(3-methoxypropyl)piperidin-4-amine | 85% |

Amide Coupling Reactions

The secondary amine in 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can participate in nucleophilic acyl substitution. For instance, coupling with carboxylic acids via carbodiimide-mediated activation:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

Example from literature :

| Carboxylic Acid | Amine | Product | Yield | Conditions |

|---|---|---|---|---|

| 5-Amino-6-chloro-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid | 1-(3-Methoxypropyl)piperidin-4-amine | 5-Amino-N-[1-(3-methoxypropyl)piperidin-4-yl]imidazo... | 83% | THF, 45°C, 4h |

Sulfonylation and Urea Formation

The amine can react with sulfonyl chlorides or isocyanates to form sulfonamides or ureas, respectively. These reactions are critical in medicinal chemistry for modulating bioactivity .

Sulfonylation Example :

| Sulfonyl Chloride | Amine | Product | Yield |

|---|---|---|---|

| 4-Trifluoromethoxyphenylsulfonyl chloride | 1-Acetylpiperidin-4-amine | 1-Acetyl-N-(4-trifluoromethoxyphenylsulfonyl)piperidin-4-amine | 78% |

Urea Formation Example :

| Isocyanate | Amine | Product | Yield |

|---|---|---|---|

| 4-Chlorophenyl isocyanate | 1-Acetylpiperidin-4-amine | 1-Acetyl-N-(4-chlorophenylcarbamoyl)piperidin-4-amine | 90% |

Ring Functionalization

The piperidine ring can undergo electrophilic substitution or oxidation:

-

Chlorination : Using reagents like N-chlorosuccinimide (NCS) in acetonitrile .

-

Epoxidation : Via reaction with m-chloroperbenzoic acid (mCPBA) .

Example :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Chlorination | NCS, CH₃CN | 1-Acetyl-N-(3-isopropoxypropyl)-3-chloropiperidin-4-amine | 65% |

Ether Cleavage and Modification

The isopropoxypropyl side chain can undergo:

-

Acid-catalyzed cleavage : Using HBr/AcOH to yield a propanol derivative.

-

Oxidation : With Jones reagent (CrO₃/H₂SO₄) to form a ketone .

Example :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Ether cleavage | HBr (48%), AcOH | 1-Acetyl-N-(3-hydroxypropyl)piperidin-4-amine | 72% |

Key Reaction Trends and Selectivity

科学的研究の応用

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

作用機序

The mechanism of action of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

類似化合物との比較

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-Acetylpiperidine: Lacks the isopropoxypropyl group, making it less complex and potentially less active in certain reactions.

N-(3-Isopropoxypropyl)piperidine: Lacks the acetyl group, which may affect its reactivity and biological activity.

1-Acetyl-N-(3-methoxypropyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

生物活性

1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine, with the CAS number 1119452-88-8, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C14H27N3O2

- Molecular Weight : 255.38 g/mol

This compound features a piperidine ring substituted with both an acetyl group and an isopropoxypropyl moiety, contributing to its unique properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Effects : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Neuroprotective Properties : Potential to reduce neuronal apoptosis in ischemic conditions.

- Antimicrobial Activity : Similar derivatives have shown efficacy against various pathogens.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Kinase Inhibition : The compound may inhibit specific kinases that play roles in cell signaling pathways related to cancer progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal survival and function.

- Metabolic Pathway Interference : The compound could affect metabolic enzymes, altering cellular metabolism and energy production.

Anticancer Activity

A study focused on the inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapy, found that similar piperidine derivatives could effectively inhibit Plk1 activity. These findings suggest that this compound might also exhibit similar anticancer properties through kinase inhibition .

Neuroprotection

In a neuroprotective study, compounds structurally related to this compound demonstrated the ability to decrease apoptotic neuronal numbers while increasing overall neuronal viability. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide distribution in tissues |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Toxicological assessments are necessary to evaluate any adverse effects associated with this compound, particularly concerning long-term use or high dosages.

特性

IUPAC Name |

1-[4-(3-propan-2-yloxypropylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-11(2)17-10-4-7-14-13-5-8-15(9-6-13)12(3)16/h11,13-14H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGNPSVQUTSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701180448 | |

| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-88-8 | |

| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。